MC-1-F2 -

MC-1-F2

Catalog Number: EVT-1535099
CAS Number:
Molecular Formula: C37H46N16O2
Molecular Weight: 746.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MC-1-F2 is the first inhibitor of forkhead Box Protein C2 (FOXC2).
Overview

MC-1-F2 is a synthetic compound identified as an inhibitor of the Forkhead Box Protein C2 (FOXC2), which plays a critical role in various biological processes, including epithelial-mesenchymal transition (EMT) and cancer metastasis. This compound has garnered attention as a potential therapeutic candidate in cancer treatment due to its ability to modulate FOXC2 activity, thereby influencing tumor progression and metastasis.

Source

The compound was synthesized following established methodologies for creating small-molecule inhibitors targeting specific proteins involved in cancer biology. Research indicates that MC-1-F2 was developed through high-throughput screening techniques aimed at identifying effective inhibitors of FOXC2, which is implicated in aggressive cancer phenotypes .

Classification

MC-1-F2 falls under the category of small-molecule inhibitors, specifically designed to interfere with protein functions. It is classified as a potential anticancer agent due to its mechanism of action against FOXC2, which is associated with promoting EMT—a process that enhances the invasive capabilities of cancer cells.

Synthesis Analysis

Methods

The synthesis of MC-1-F2 involves a multicomponent reaction strategy that allows for the efficient assembly of complex molecules from simpler building blocks. This method facilitates the generation of diverse chemical libraries suitable for biological testing.

Technical Details

The synthesis typically employs a combination of acrylic acids, ammonia, aldehydes, and isocyanides in a one-pot reaction format. The process can be scaled from nanomole to multigram quantities using automated high-throughput techniques, allowing for rapid production and screening of multiple compounds . The reaction conditions are optimized to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of MC-1-F2 has been elucidated through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the spatial arrangement of atoms within the molecule.

Data

MC-1-F2 violates Lipinski's rule of five, suggesting it may exhibit poor bioavailability as an oral drug candidate. This characteristic could limit its effectiveness in clinical applications unless modifications are made to enhance its physicochemical properties .

Chemical Reactions Analysis

Reactions

MC-1-F2 undergoes specific chemical reactions that facilitate its interaction with FOXC2. These reactions primarily involve covalent bonding with target residues on the protein, leading to functional inhibition.

Technical Details

The compound's reactivity is characterized by its ability to form stable complexes with FOXC2, effectively blocking its interaction with downstream signaling pathways involved in cancer progression. Detailed kinetic studies are often performed to quantify these interactions and assess the compound's potency .

Mechanism of Action

Process

The mechanism by which MC-1-F2 exerts its effects involves direct binding to FOXC2, resulting in the degradation of this protein through cellular proteolytic pathways. This degradation leads to a reversal of EMT characteristics in cancer cells, thereby inhibiting their invasive potential.

Data

Studies have shown that treatment with MC-1-F2 can induce cadherin switching—a process essential for maintaining epithelial integrity—thus reversing the mesenchymal phenotype associated with increased metastatic behavior . Quantitative assays demonstrate significant reductions in FOXC2 levels following treatment with MC-1-F2.

Physical and Chemical Properties Analysis

Physical Properties

MC-1-F2 is typically characterized by its solubility profile, stability under physiological conditions, and spectral properties derived from NMR and mass spectrometry analyses.

Chemical Properties

Chemical analysis indicates that MC-1-F2 possesses specific functional groups conducive to forming hydrogen bonds and hydrophobic interactions with its target protein. The compound's stability and reactivity are crucial for its efficacy as an inhibitor.

Relevant data suggest that while it may not conform to optimal drug-like properties, modifications could enhance its therapeutic viability.

Applications

Scientific Uses

MC-1-F2 holds promise as a research tool in studying the roles of FOXC2 in cancer biology. Its application extends beyond basic research into potential therapeutic contexts where targeting FOXC2 could mitigate aggressive cancer behaviors.

Introduction to FOXC2 and Its Role in Oncogenesis

FOXC2 as a Transcriptional Regulator in Epithelial-Mesenchymal Transition (EMT)

FOXC2 (Forkhead Box Protein C2) is a member of the forkhead family of transcription factors, characterized by a conserved winged-helix DNA-binding domain. It serves as a master regulator of epithelial-mesenchymal transition (EMT), a cellular reprogramming process essential for embryonic development and wound healing but co-opted by cancer cells to drive metastasis. During EMT, FOXC2 orchestrates the loss of epithelial markers (e.g., E-cadherin) and gain of mesenchymal markers (e.g., N-cadherin, vimentin) by directly repressing epithelial genes and activating mesenchymal genes [1] [10]. This "cadherin switch" (EN-switch) enables cancer cells to detach from primary sites, invade surrounding tissues, and enter the bloodstream [1].

FOXC2 operates downstream of key EMT-inducing pathways. Notably, it is activated by WNT/β-catenin signaling, where nuclear β-catenin binds the FOXC2 promoter to initiate transcription. In turn, FOXC2 amplifies mesenchymal traits and stemness by upregulating SNAIL, TWIST, and ZEB1, forming a positive feedback loop that stabilizes EMT [2] [10]. Additionally, FOXC2 promotes a "hybrid EMT" phenotype observed in aggressive cancers like skeletal metastases, where cells co-express epithelial (E-cadherin) and mesenchymal (N-cadherin) markers, enhancing plasticity and metastatic competence [1] [4].

Table 1: FOXC2-Regulated Genes in EMT

Target GeneRegulation by FOXC2Functional Outcome in Cancer
CDH1 (E-cadherin)RepressionLoss of cell adhesion, enhanced motility
CDH2 (N-cadherin)ActivationIncreased invasion, stromal interaction
VIM (Vimentin)ActivationCytoskeletal remodeling, migration
SNAILActivationReinforcement of EMT program
ANGPT2 (Angiopoietin-2)ActivationAngiogenesis, vascular mimicry

Overexpression of FOXC2 in Metastatic Cancers: Breast, Hepatocellular, and Prostate Carcinomas

FOXC2 is overexpressed across diverse malignancies, correlating with advanced disease and poor prognosis:

  • Breast Cancer: In triple-negative breast cancer (TNBC), FOXC2 is enriched in cancer stem cells (CSCs) and drives metastasis by promoting angiogenesis via ANGPT2 (Angiopoietin-2) and facilitating cell cycle progression through G2/M regulators (e.g., CDK1). High FOXC2 levels predict reduced overall survival and chemoresistance [4] [10].
  • Hepatocellular Carcinoma (HCC): FOXC2 is upregulated in >60% of HCC tumors, where it accelerates invasion by inducing EMT and activating the Ang-2/Tie-2 signaling axis. FOXC2 overexpression independently predicts shorter survival and early recurrence post-resection [8].
  • Prostate Cancer: FOXC2 is elevated in castration-resistant prostate cancer (CRPC) and neuroendocrine variants. It promotes EMT, confers androgen independence, and enriches stem-like populations (PSA-/lo cells) that drive tumor recurrence. FOXC2 expression correlates with high Gleason scores and metastatic burden [1] [7].

Table 2: Clinical Correlations of FOXC2 Overexpression in Human Cancers

Cancer TypeOverexpression FrequencyAssociation with MetastasisPrognostic Value
Triple-Negative Breast Cancer70–85%Lymph node infiltration, skeletal metastasesReduced OS (HR = 2.1; p < 0.001)
Hepatocellular Carcinoma60–75%Vascular invasion, intrahepatic spreadReduced 5-year OS (38% vs. 72%; p = 0.003)
Castration-Resistant Prostate Cancer>80%Bone metastases, therapy resistanceShorter time to recurrence (p = 0.008)

FOXC2 as a Therapeutic Target in Cancer Stem Cell (CSC) Maintenance

FOXC2 is a critical node in CSC maintenance, contributing to therapy resistance and tumor recurrence. It enhances self-renewal by:

  • Sustaining Stemness Pathways: FOXC2 upregulates BMI1 and SOX2, key stemness transcription factors, and promotes sphere formation in CSC-enriched populations [7] [10].
  • Regulating Cell Cycle Dynamics: In TNBC CSCs, FOXC2 protein accumulates in G2 phase and facilitates G2/M transition by activating PLK1 (Polo-like kinase 1). This renders CSCs sensitive to PLK1 inhibitors like BI 2536, which destabilizes FOXC2 and induces mitotic arrest [4].
  • Promoting Drug Efflux and Survival: FOXC2 upregulates ABC transporters (e.g., ABCG2) and anti-apoptotic proteins (e.g., BCL2), enabling CSCs to evade cytotoxic therapies [7].

Targeting FOXC2 disrupts CSC viability. For example:

  • In prostate cancer, inhibiting p38MAPK downregulates FOXC2, restoring epithelial features and androgen sensitivity in CRPC cells [7].
  • In HCC, FOXC2 knockdown suppresses tumor growth in xenografts by 70% and abrogates invasion via Ang-2 inhibition [8].

Properties

Product Name

MC-1-F2

IUPAC Name

1-(4-((4-(4-(4-amino-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)-6-((4-phenoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)butyl)guanidine

Molecular Formula

C37H46N16O2

Molecular Weight

746.89

InChI

InChI=1S/C37H46N16O2/c38-31(39)41-16-4-5-17-42-33-47-35(44-27-10-14-30(15-11-27)55-29-6-2-1-3-7-29)50-37(48-33)53-20-18-52(19-21-53)36-46-32(40)45-34(49-36)43-26-8-12-28(13-9-26)51-22-24-54-25-23-51/h1-3,6-15H,4-5,16-25H2,(H4,38,39,41)(H3,40,43,45,46,49)(H2,42,44,47,48,50)

InChI Key

COSUURDQUHTOIY-UHFFFAOYSA-N

SMILES

NC(NCCCCNC1=NC(N2CCN(C3=NC(N)=NC(NC4=CC=C(N5CCOCC5)C=C4)=N3)CC2)=NC(NC6=CC=C(OC7=CC=CC=C7)C=C6)=N1)=N

Solubility

Soluble in DMSO

Synonyms

MC1F2; MC 1 F2; MC-1-F2; MC1-F2; MC-1F2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.